N-Pentafluorophenyldichloromaleimide

Description

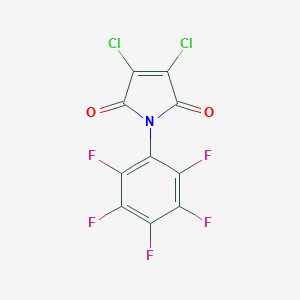

N-Pentafluorophenyldichloromaleimide (CAS: 186958-58-7) is a halogenated maleimide derivative with the molecular formula C₁₀Cl₂F₅NO₂ and a molecular weight of 332.01 g/mol. Its structure consists of a maleimide core (a five-membered ring containing two ketone groups and an imide nitrogen) substituted with two chlorine atoms and a pentafluorophenyl group (Fig. 1). The pentafluorophenyl group introduces strong electron-withdrawing effects, while the chlorine atoms enhance electrophilicity, making the compound highly reactive in cycloaddition and polymerization reactions .

Structure

2D Structure

Properties

IUPAC Name |

3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUWZXNLBVBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326935 | |

| Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186958-58-7 | |

| Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentafluorophenyldichloromaleimide can be synthesized through a multi-step process involving the reaction of pentafluorophenylamine with maleic anhydride, followed by chlorination. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Pentafluorophenyldichloromaleimide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Addition Reactions: The double bonds in the maleimide moiety can undergo addition reactions with nucleophiles or electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

Electrophiles: Electrophiles such as halogens and acids can react with the compound.

Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted maleimides, while oxidation can produce maleic acid derivatives .

Scientific Research Applications

Proteomics

The primary application of N-Pentafluorophenyldichloromaleimide lies in proteomics research. It serves as a cysteine-alkylating agent, allowing researchers to study protein structure and function by selectively modifying cysteine residues. This capability enables insights into:

- Protein Folding : Understanding how proteins acquire their functional conformations.

- Protein-Protein Interactions : Investigating how proteins interact within cellular pathways.

- Post-Translational Modifications : Analyzing how modifications affect protein activity and stability.

The reaction can be summarized as follows:

where represents the pentafluorophenyl group.

Synthesis of Fluorescent Non-Natural Amino Acids

Another significant application is in the synthesis of fluorescent non-natural aromatic amino acids. These compounds are valuable tools for tracking protein dynamics and interactions in live cells due to their fluorescent properties. The incorporation of this compound into these amino acids enhances their utility in various imaging techniques.

Case Study: Cysteine Modification in Cancer Research

A recent study explored the use of this compound to modify cysteine residues in cancer-related proteins. Researchers demonstrated that selective modification led to altered protein interactions that could affect tumor growth signaling pathways. The findings highlighted the potential for targeted therapies that exploit these modifications to inhibit cancer progression.

Case Study: Protein Interaction Mapping

In another investigation, scientists utilized this compound to map protein-protein interactions within neuronal cells. By tagging specific proteins with fluorescent derivatives synthesized from this compound, they were able to visualize interactions in real-time, providing insights into synaptic function and neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-Pentafluorophenyldichloromaleimide exerts its effects involves its ability to form covalent bonds with nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the maleimide moiety, making it highly reactive towards nucleophiles. This reactivity is exploited in various applications, such as bioconjugation and polymer synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound 1: 3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂.

- Substituents : A single chlorine atom and a phenyl group attached to a phthalimide core (a fused benzene and imide ring system).

- Applications: Used in synthesizing polyimide monomers, such as 3,3'-bis(N-phenylphthalimide), for high-temperature-resistant polymers. The absence of fluorine limits its electron-withdrawing capacity compared to N-pentafluorophenyldichloromaleimide .

Compound 2: Trifluoroacetimidoyl Halides

- General Formula : CF₃C(NR)X (X = Cl, I).

- Substituents : Trifluoromethyl groups attached to an imidoyl halide backbone.

- Applications : Serve as intermediates in agrochemical and pharmaceutical synthesis. While both compounds feature fluorine substituents, trifluoroacetimidoyl halides lack the maleimide/imide ring system, resulting in divergent reactivity (e.g., nucleophilic substitution vs. cycloaddition) .

Compound 3: N-Phenylmaleimide

- Molecular Formula: C₁₀H₇NO₂.

- Substituents : A simple phenyl group on the maleimide ring.

- Applications: A common dienophile in Diels-Alder reactions. The absence of halogens reduces electrophilicity compared to this compound.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₀Cl₂F₅NO₂ | 332.01 | Pentafluorophenyl, 2×Cl | High-performance polymer synthesis |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.67 | Phenyl, Cl | Polyimide monomer production |

| Trifluoroacetimidoyl Chloride | C₂F₃ClN | 148.48 | CF₃, Cl | Pharmaceutical intermediates |

| N-Phenylmaleimide | C₁₀H₇NO₂ | 173.17 | Phenyl | Diels-Alder reactions, adhesives |

Reactivity and Stability

- Electrophilicity: The pentafluorophenyl group in this compound significantly enhances electrophilicity compared to non-fluorinated analogs like N-phenylmaleimide, making it more reactive toward nucleophiles (e.g., amines or thiols) .

- Thermal Stability : Fluorine substituents improve thermal stability, which is critical for polymers used in extreme environments. This contrasts with 3-chloro-N-phenyl-phthalimide, where thermal performance is moderate .

- Synthetic Challenges : Introducing pentafluorophenyl groups often requires specialized fluorination reagents (e.g., SF₄ or HF-pyridine), whereas chlorination is more straightforward .

Research Findings

- Polymer Synthesis: this compound’s dual halogenation allows for controlled cross-linking in fluorinated polyimides, enhancing mechanical strength and chemical resistance compared to mono-halogenated analogs .

- Safety Considerations: The compound’s irritation risks (R36/37/38) are more severe than those of non-halogenated maleimides, necessitating stringent handling protocols .

- Functionalization Potential: The chlorine atoms enable post-polymerization modifications, such as Suzuki couplings, which are less feasible in trifluoroacetimidoyl halides .

Biological Activity

N-Pentafluorophenyldichloromaleimide (PFPM) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity of PFPM, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

PFPM is characterized by the presence of a pentafluorophenyl group attached to a dichloromaleimide backbone. This structure imparts distinctive electronic properties that influence its reactivity and interactions with biological molecules. The fluorinated aromatic ring enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Mechanisms of Biological Activity

1. Anticancer Activity:

PFPM has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Protein Kinases: PFPM has shown inhibitory effects on specific protein kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress within cancer cells, promoting cell death through ROS-mediated pathways.

2. Antimicrobial Properties:

Research has highlighted the antimicrobial activity of PFPM against various pathogens. The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-negative bacteria due to the structural differences in their membranes.

Case Studies

Several case studies have documented the biological effects of PFPM in different experimental setups:

- Case Study 1: A study conducted on human breast cancer cell lines demonstrated that treatment with PFPM resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

- Case Study 2: In an investigation focusing on bacterial resistance, PFPM exhibited effective antibacterial activity against multidrug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL, showcasing its potential as a therapeutic agent against resistant infections.

Research Findings

Recent research has expanded the understanding of PFPM's biological activity:

- Table 1: Summary of Biological Activities of PFPM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Pentafluorophenyldichloromaleimide, and how can reaction conditions be optimized for laboratory-scale production?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between pentafluorophenylamine and dichloromaleic anhydride. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature control : Reactions at 60–80°C improve yield while minimizing side products.

- Catalyst screening : Triethylamine or DMAP can accelerate the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol) ensures purity. Monitor progress via TLC (Rf ≈ 0.4 in 3:1 hexane:ethyl acetate) .

Q. What spectroscopic characterization methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 19F NMR : Distinct signals for the pentafluorophenyl group (δ -140 to -160 ppm, split into multiplets due to J-coupling) .

- 13C NMR : Carbonyl peaks at ~170 ppm (maleimide) and aromatic carbons at 140–150 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 332.01 (C10Cl2F5NO2+), with chlorine isotopic patterns (3:1 for Cl2) .

- XRD : Confirm crystal structure and dihedral angles between the maleimide and aryl ring .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (risk of eye/skin irritation, R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., IR for functional groups, HRMS for exact mass).

- Isotopic analysis : Verify chlorine signatures in MS (e.g., 35Cl/37Cl ratio) against theoretical models .

- Sample purity : Re-crystallize or perform HPLC to eliminate contaminants affecting NMR shifts .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian with B3LYP/6-31G*) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states (TS) with ωB97X-D/cc-pVTZ to assess activation energy .

- Frontier molecular orbitals : Analyze HOMO (dienophile) and LUMO (maleimide) interactions for regioselectivity .

- Solvent effects : Include PCM models (e.g., THF or toluene) to simulate reaction environments .

Q. What strategies should be employed to analyze conflicting results in catalytic applications of this compound derivatives?

- Methodological Answer :

- Controlled variable testing : Systematically vary catalysts (e.g., Lewis acids), temperature, and solvent polarity .

- Kinetic studies : Use pseudo-first-order kinetics to identify rate-limiting steps via UV-Vis or in situ FTIR .

- Statistical analysis : Apply ANOVA to differentiate experimental noise from significant trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.